molecular formula C17H14FNO3 B1387396 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1172715-09-1

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B1387396
CAS No.: 1172715-09-1
M. Wt: 299.3 g/mol
InChI Key: WMHSZKPAOGWZAW-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones under acidic conditions. The fluorobenzyl group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature and pressure. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using reagents like alkyl halides or Grignard reagents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It serves as a tool in studying biological processes and interactions.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

  • 1-(3-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

  • 1-(4-Fluorobenzyl)piperazine

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c18-14-5-1-11(2-6-14)10-19-15-7-3-13(17(21)22)9-12(15)4-8-16(19)20/h1-3,5-7,9H,4,8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSZKPAOGWZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)C(=O)O)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Reactant of Route 6
1-(4-Fluorobenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

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